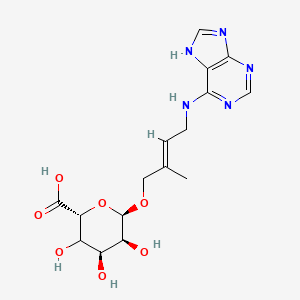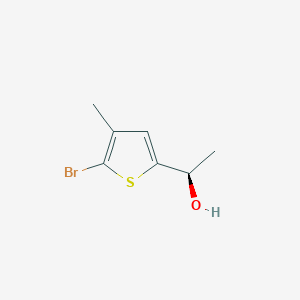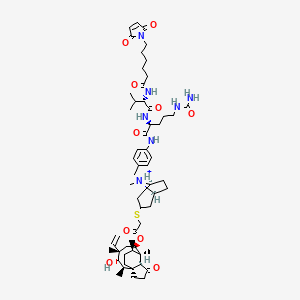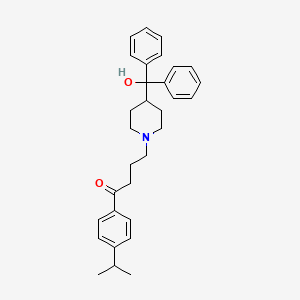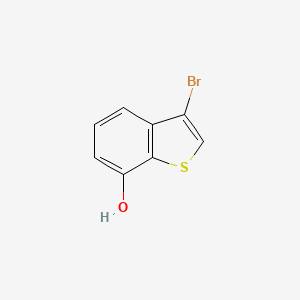
3-Bromo-1-benzothiophen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-benzothiophen-7-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-benzothiophen-7-ol involves the bromination of 1-benzothiophen-7-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzothiophenes.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or dehydroxylated products.
Scientific Research Applications
Industry: It is used in the synthesis of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in cell signaling and metabolic pathways.
Pathways Involved: It may inhibit key enzymes in cancer cell proliferation, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
1-Benzothiophen-7-ol:
3-Bromo-1-benzofuran: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.
Uniqueness: 3-Bromo-1-benzothiophen-7-ol’s unique combination of a bromine atom and a hydroxyl group on the benzothiophene ring enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,10H |
InChI Key |
CKVXHWWNJXDWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


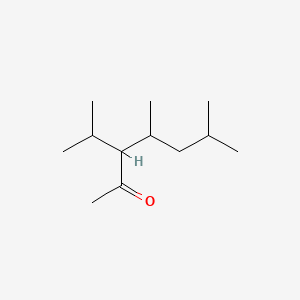
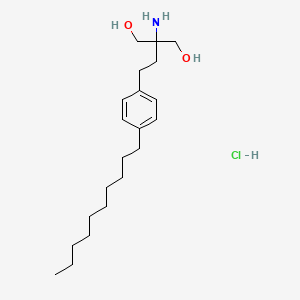
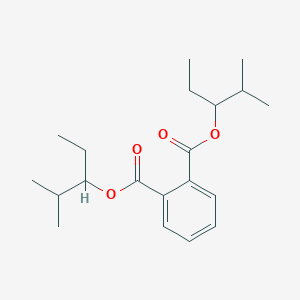

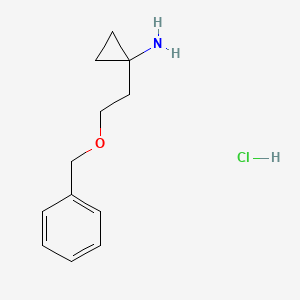
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
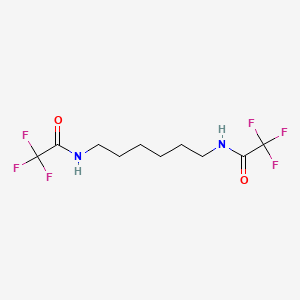
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
